Cas no 52275-61-3 (Streptovaricin J)

Streptovaricin J structure
Productnaam:Streptovaricin J
Streptovaricin J Chemische en fysische eigenschappen
Naam en identificatie
-
- Streptovaricin J
- Q27262087
- STREPTOVARICIN J [MI]
- NSC-182857
- 5G937FGU5Y
- Streptovaricinoic acid, methyl ester, 17-acetate
- 52275-61-3
- UNII-5G937FGU5Y
-
- Inchi: InChI=1S/C42H53NO15/c1-17-13-12-14-18(2)40(51)43-30-20(4)38(58-25(9)45)26-27(34(30)49)31(46)22(6)37-28(26)36(55-16-56-37)19(3)15-42(10,53)39(50)23(7)33(48)29(41(52)54-11)32(47)21(5)35(17)57-24(8)44/h12-15,17,21,23,29,32-33,35,39,47-50,53H,16H2,1-11H3,(H,43,51)
- InChI-sleutel: HWZKXYATXCLZAG-UHFFFAOYSA-N
- LACHT: COC(=O)C1C(O)C(C)C(O)C(C)(O)\C=C(C)\C2=C3C(OCO2)=C(C)C(=O)c2c(O)c(NC(=O)\C(C)=C\C=C\C(C)C(OC(C)=O)C(C)C1O)c(C)c(OC(C)=O)c32 |c:14,t:17,23,36,38|
Berekende eigenschappen
- Exacte massa: 811.34200
- Monoisotopische massa: 811.342
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 6
- Aantal waterstofbondacceptatoren: 15
- Zware atoomtelling: 58
- Aantal draaibare bindingen: 6
- Complexiteit: 2030
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 9
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 3
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3
- Topologisch pooloppervlak: 245A^2
Experimentele eigenschappen
- Dichtheid: 1.36
- Kookpunt: 841.5°C at 760 mmHg
- Vlampunt: 462.7°C
- Brekindex: 1.608
- PSA: 244.68000
- LogboekP: 3.81340
Streptovaricin J Gerelateerde literatuur
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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